molecular formula C13H23N B13569819 2-(Adamantan-1-yl)propan-1-amine

2-(Adamantan-1-yl)propan-1-amine

Cat. No.: B13569819
M. Wt: 193.33 g/mol
InChI Key: IPCMLXKWMYFLFU-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)propan-1-amine is a compound that features an adamantane structure, which is a tricyclic hydrocarbon with a diamond-like framework. This compound is of interest due to its unique structural properties, which impart significant stability and rigidity. The adamantane moiety is known for enhancing the lipophilicity and conformational rigidity of molecules, making it a valuable component in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)propan-1-amine typically involves the reaction of adamantanone with appropriate amine precursors. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired amine derivative . Another method includes the reaction of trans-2-(adamantan-1-yl)-3-methylaziridine with di-tert-butyl dicarbonate in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Adamantyl amines participate in reactions typical of primary amines, influenced by the steric bulk of the adamantane core. Key reaction categories include:

  • Oxidation :

    • Converts amines to ketones or carboxylic acids.

    • Example: Oxidation of 1-(1-adamantyl)propan-1-amine could yield 1-(1-adamantyl)propan-1-one, though specific data is limited.

  • Reduction :

    • Reduces imines or other functional groups to form secondary amines or alcohols.

    • Example: Reductive amination of aldehydes/ketones with sodium triacetoxyborohydride (STAB) in dichloromethane .

  • Substitution :

    • Nucleophilic displacement of the amine group.

    • Example: Reaction with alkyl halides or carbonyl compounds under basic conditions .

  • Condensation :

    • Formation of imines or enamines with carbonyl compounds.

    • Example: Reaction with aldehydes/ketones under acidic or basic conditions.

Reagents and Conditions

Reaction Type Reagents Conditions Sources
OxidationKMnO₄, CrO₃Aqueous acidic/basic medium, reflux
ReductionNaBH₄, LiAlH₄Ethanol, THF, room temperature or reflux
SubstitutionAlkyl halides, carbonyl compoundsAlCl₃, K₂CO₃, DMF, reflux
CondensationAldehydes, ketonesAcidic/base catalysis, room temperature

Major Products

Reaction Type Products Key Features
OxidationKetones, carboxylic acidsIncreased polarity, functional group
ReductionSecondary amines, alcoholsReduced amine reactivity
SubstitutionAlkylated amines, arylated derivativesEnhanced steric bulk
CondensationImines, enaminesExtended conjugation, stability

Comparative Analysis with Similar Compounds

Compound Structure Key Differences
1-AdamantylamineAdamantane + methylamineShorter alkyl chain, higher basicity
2-(1-Adamantyl)ethanamineAdamantane + ethylamineLonger alkyl chain, altered reactivity
3-(Adamantan-1-yl)propan-1-amineAdamantane + propylamineSimilar to target compound but positional

Metabolic Stability

Adamantyl groups improve metabolic stability by reducing enzymatic access to reactive sites. For example, replacing azepane rings with 1-adamantamine in σ-receptor ligands (e.g., SN56 ) showed slight metabolic stability improvements in rat liver microsomes .

Synthetic Methods

  • Alkylation : Friedel-Crafts alkylation using AlBr₃ and alkyl halides (e.g., isopropenyl acetate) .

  • Reductive Amination : STAB-mediated reactions with aldehydes/ketones in dichloromethane .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(Adamantan-1-yl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially modulating their function. Specific pathways and targets depend on the derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Adamantan-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its single amine group allows for targeted modifications and applications, distinguishing it from other adamantane derivatives .

Biological Activity

2-(Adamantan-1-yl)propan-1-amine, also known as 1-(1-adamantyl)propan-2-amine, is a compound characterized by its adamantane structure, which imparts unique properties that are of significant interest in medicinal chemistry. The molecular formula of this compound is C13H23N. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity . It has been investigated for its potential to inhibit viral replication by interfering with viral proteins and enzymes. This mechanism may involve modulating cellular pathways related to cell growth and apoptosis, making it a candidate for antiviral drug development.

Anticancer Potential

The compound has also shown promise as an anticancer agent . Studies suggest that it may interact with specific receptors involved in cancer progression, particularly the sigma-2 receptor. Ligands targeting this receptor have demonstrated anticancer and tumor-imaging capabilities both in vitro and in vivo, suggesting a pathway for therapeutic intervention .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Proteins : The compound may disrupt the function of viral proteins essential for replication.
  • Modulation of Apoptosis : It can influence apoptotic pathways, promoting cell death in cancerous cells.
  • Receptor Interaction : The compound interacts with sigma receptors, which are implicated in various cellular processes including cell proliferation and survival.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructure TypeUnique Features
1-(3-Isoselenocyanatopropyl)adamantaneAdamantane derivativeExhibits anti-cancer activity against triple-negative breast cancer cells.
3-(Adamantan-1-yl)propan-2-aminesAdamantane derivativeUsed in synthesizing isoselenoureas with anti-inflammatory properties.
N-(adamantan-1-yl)ureasUrea derivativeInvolves reactions with carbamothioates; potential for various biological activities.
1-(adamantan-1-yloxy)-propanesEther derivativeExplored for different chemical reactivity profiles compared to amines.

The unique structural arrangement of this compound enhances its biological activity and distinguishes it from these similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

Study on Sigma Receptor Binding

A study conducted by Alamri et al. (2020) explored the binding affinity of adamantane-derived compounds to the sigma receptors, revealing that modifications to the adamantane scaffold could enhance receptor selectivity and potency. The research highlighted that compounds with adamantane scaffolds demonstrated low nanomolar affinity towards sigma receptors, indicating their potential as effective therapeutic agents .

Cytotoxicity Assessment

In vitro assessments have shown that compounds derived from adamantane can exhibit varying degrees of cytotoxicity against cancer cell lines expressing sigma receptors. The findings suggest that structural modifications can significantly impact the anticancer efficacy of these compounds .

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

2-(1-adamantyl)propan-1-amine

InChI

InChI=1S/C13H23N/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8,14H2,1H3

InChI Key

IPCMLXKWMYFLFU-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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